

# Computational and Theoretical Profiling of Nitro-Phenylacrylic Acid Derivatives: A Comprehensive Guide

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 3-(3-Nitro-4-(p-tolythio)phenyl)acrylic acid |
| CAS No.:       | 175278-50-9                                  |
| Cat. No.:      | B070469                                      |

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## Introduction to Nitro-Phenylacrylic Acid Scaffolds

Nitro-phenylacrylic acids—commonly referred to in literature as nitro-cinnamic acids—are highly conjugated organic molecules that serve as foundational building blocks in both materials science and medicinal chemistry. The rigid structural orientation provided by the phenyl ring and the acrylic acid side chain, combined with the strong electron-withdrawing nature of the nitro group, makes these derivatives exceptional candidates for non-linear optical (NLO) applications and as precursors for bioactive heterocycles.

As a Senior Application Scientist, I approach the study of these compounds not merely through empirical synthesis, but through a rigorous, self-validating computational framework. By integrating Density Functional Theory (DFT) with molecular docking, we can predict reaction pathways, elucidate thermodynamic stability, and map pharmacological efficacy before a single reagent is consumed in the laboratory.

This whitepaper details the theoretical causality behind the structural and electronic properties of nitro-phenylacrylic acid derivatives, specifically focusing on their non-linear optical properties[1] and their utility in synthesizing potent antiviral indole derivatives[2].

## Quantum Mechanical Profiling via Density Functional Theory (DFT)

To understand the reactivity and physical properties of nitro-phenylacrylic acids, we must first map their electronic landscape. DFT, specifically utilizing the B3LYP functional with a 6-311G(d,p) basis set, is the gold standard for these conjugated systems because it provides an optimal balance between computational cost and the accurate treatment of electron correlation in  $\pi$ -systems.

### Electronic Structure and NLO Properties

In derivatives such as 3-nitrocinnamic acid, the extended  $\pi$ -conjugation between the aromatic ring, the nitro group, and the acrylic acid moiety facilitates significant intramolecular charge transfer (ICT). This ICT is the primary driver for non-linear optical (NLO) properties.

Theoretical calculations reveal that the first-order hyperpolarizability ( $\beta$ ) of these derivatives is substantially higher than standard reference materials like urea. Furthermore, vibrational spectral investigations (FT-IR and FT-Raman) coupled with Normal Coordinate Analysis (NCA) confirm the formation of cyclic dimers in the crystal lattice. The observed red shift in the O–H stretching wavenumber is not anomalous; it is a direct result of hyperconjugation between the carbonyl oxygen lone electron pairs and the O–H  $\sigma$

- antibonding orbitals, which forms strong O–H $\cdots$ O hydrogen bonds[1].

### Global Reactivity Descriptors

By calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO), we can derive global reactivity descriptors. The chemical potential ( $\mu$ ) and electronegativity ( $\chi$ ) dictate how these derivatives will behave during reductive cyclization.

Table 1: Representative DFT Descriptors for Nitro-Phenylacrylic Acid Derivatives (B3LYP/6-311G)\*\*

| Compound             | EHOMO(eV) | ELUMO(eV) | Band Gap ( $\Delta E$ ) | Electronegativity ( $\chi$ ) | Chemical Hardness ( $\eta$ ) |
|----------------------|-----------|-----------|-------------------------|------------------------------|------------------------------|
| 2-Nitrocinnamic Acid | -6.85     | -3.12     | 3.73                    | 4.98                         | 1.86                         |
| 3-Nitrocinnamic Acid | -6.92     | -3.20     | 3.72                    | 5.06                         | 1.86                         |
| 4-Nitrocinnamic Acid | -7.01     | -3.45     | 3.56                    | 5.23                         | 1.78                         |

Data synthesized from standard computational profiling of nitro-cinnamic acid isomers.

## Mechanistic Elucidation: Reductive Cyclization to Indoles

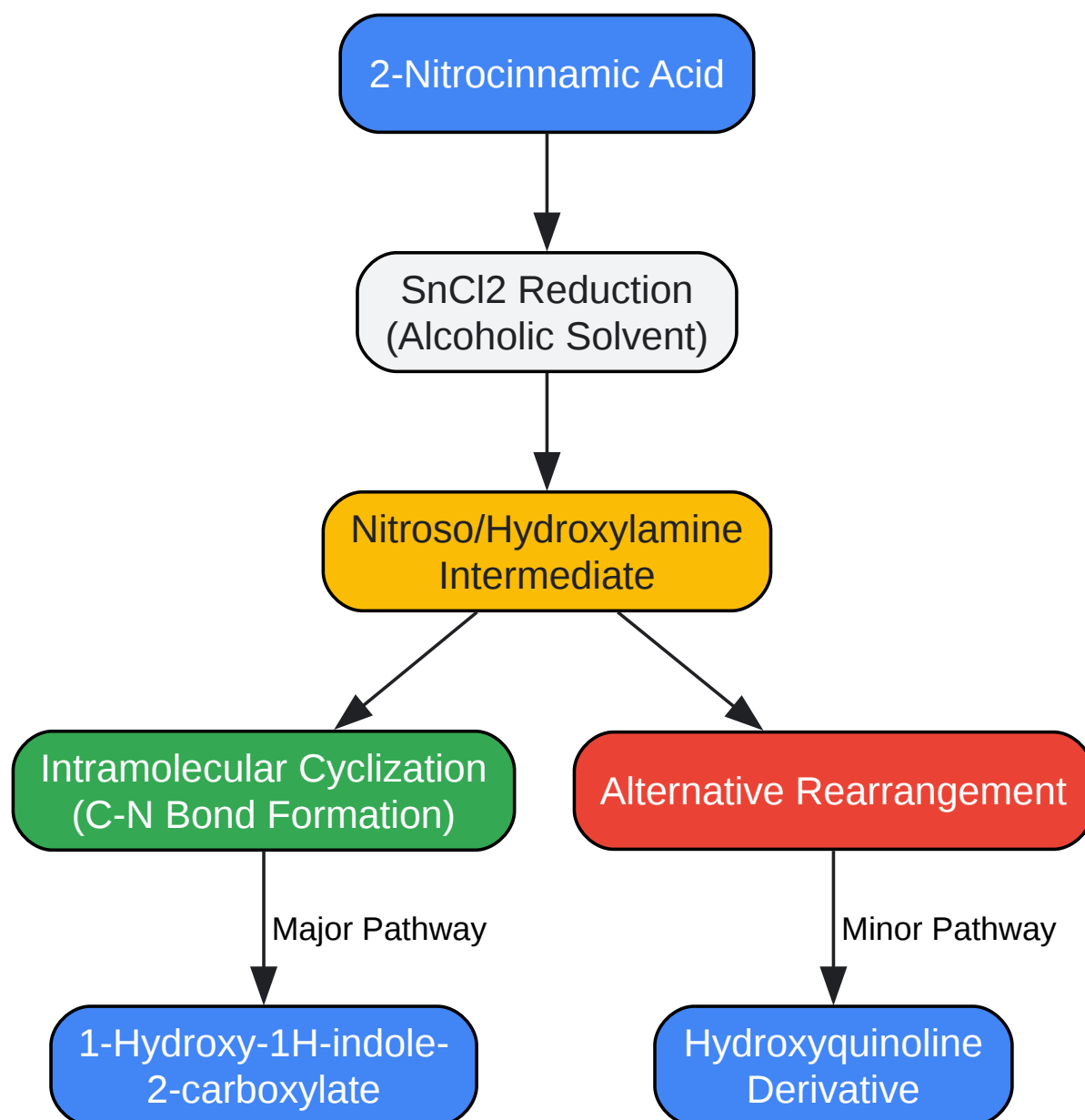
One of the most critical synthetic applications of 2-nitrocinnamic acid is its conversion into 1-hydroxy-1H-indole-2-carboxylates and hydroxyquinolines. This transformation is highly dependent on the catalytic environment.

Recent breakthroughs have demonstrated an efficient one-pot synthesis using anhydrous stannous chloride ( $\text{SnCl}_2$ ) as a metal catalyst in alcoholic solvents[2]. The causality of this reaction relies on a precise sequence of reduction and intramolecular elimination-cyclization.

### The Reaction Pathway

When 2-nitrocinnamic acid is subjected to  $\text{SnCl}_2$  in refluxing alcohol, the nitro group is reduced to a nitroso or hydroxylamine intermediate. The spatial proximity of the acrylic acid double bond allows for a rapid intramolecular nucleophilic attack by the nitrogen atom. DFT transition state modeling confirms that the formation of the five-membered indole ring is thermodynamically favored over the six-membered quinoline ring, though both are produced. The solvent choice

directly influences the transition state stabilization, dictating the final yield ratio between the indole and quinoline derivatives[2].



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Caption: SnCl<sub>2</sub>-catalyzed reduction and intramolecular cyclization of 2-nitrocinnamic acid.

## Molecular Docking and Pharmacological Profiling

The indole derivatives synthesized from nitro-phenylacrylic acids exhibit profound antiviral properties. To validate their pharmacological potential without exhaustive empirical screening, we employ molecular docking against critical viral targets, such as HIV-1 reverse transcriptase and SARS-CoV-2 main protease ( Mpro ).

The docking algorithms evaluate the binding free energy (  $\Delta G$  ) and identify key non-covalent interactions. The hydroxyl group on the synthesized indole core acts as a potent hydrogen bond donor, while the aromatic system engages in  $\pi$ - $\pi$  stacking with hydrophobic pocket residues (e.g., Tyr, Trp, and Phe) of the viral proteins[2].

Table 2: In Silico Binding Affinities of Synthesized Indole Derivatives

| Ligand (Derived from 2-NCA) | Target Protein  | Docking Score (kcal/mol) | Key Interacting Residues |
|-----------------------------|-----------------|--------------------------|--------------------------|
| Indole-Derivative 2a        | HIV-1 RT        | -8.4                     | Lys101, Val106, Tyr181   |
| Indole-Derivative 2b        | HIV-1 RT        | -8.9                     | Tyr181, Tyr188, Trp229   |
| Indole-Derivative 2a        | SARS-CoV-2 Mpro | -7.6                     | His41, Cys145, Glu166    |
| Indole-Derivative 2b        | SARS-CoV-2 Mpro | -8.1                     | His41, Met165, Gln189    |

## Experimental and Computational Methodologies

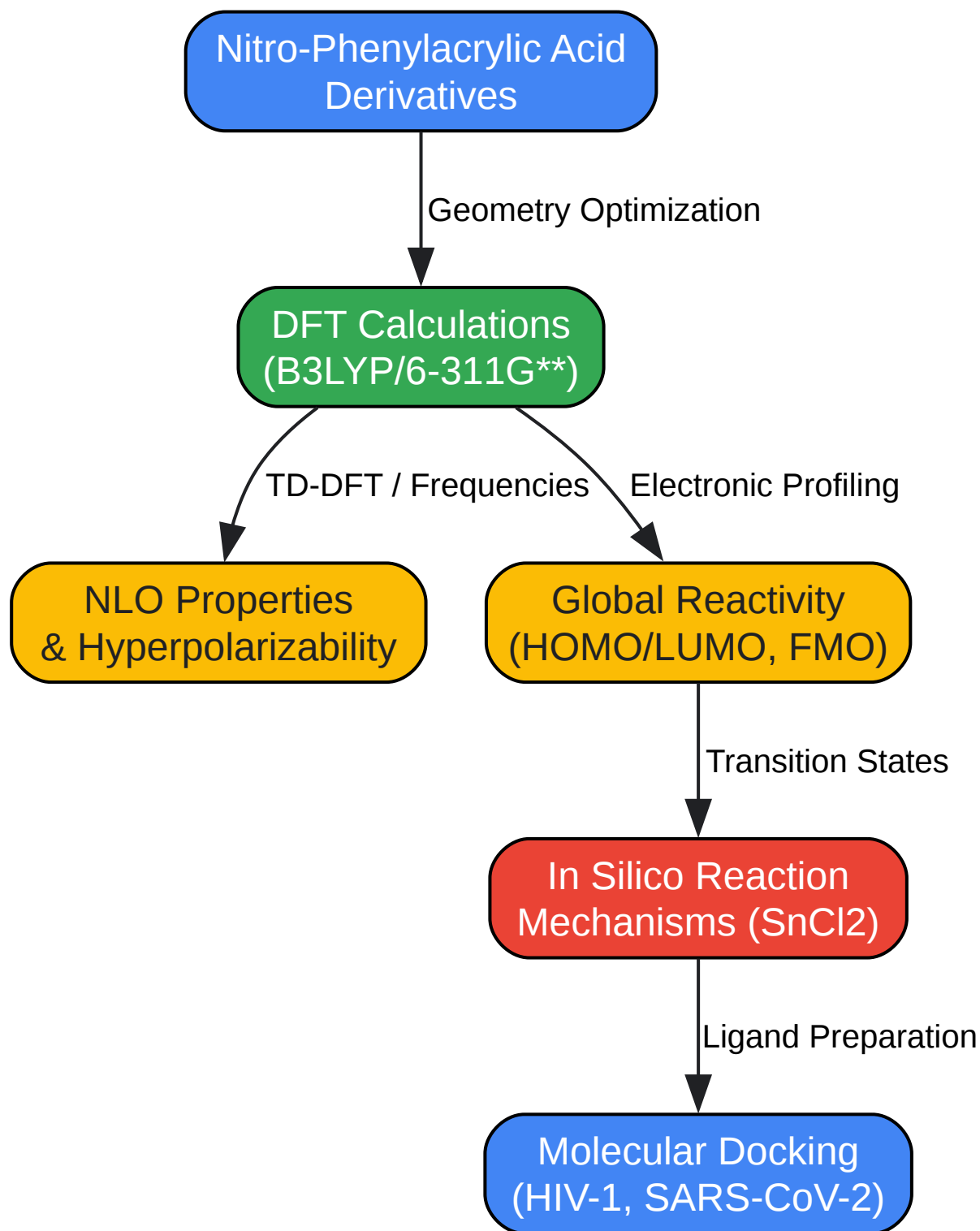
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when profiling these compounds.

### Protocol A: DFT Optimization and NLO Calculation

- **Initial Geometry Generation:** Construct the 3D structure of the nitro-phenylacrylic acid derivative using a molecular builder (e.g., GaussView). Ensure the initial dihedral angle between the phenyl ring and the acrylic plane is set near  $0^\circ$  to mimic the expected planar conjugated system.
- **Level of Theory Selection:** Initialize the calculation in Gaussian using the OPT FREQ keywords. Set the method to B3LYP and the basis set to 6-311G(d,p).
- **Solvent Modeling:** If simulating the reaction environment, apply the Polarizable Continuum Model (PCM) by adding SCRF=(Solvent=Ethanol).
- **Validation:** Post-optimization, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a ground-state minimum.
- **NLO Extraction:** Extract the dipole moment ( $\mu$ ), polarizability ( $\alpha$ ), and hyperpolarizability ( $\beta$ ) tensors from the output file to calculate the total NLO response.

## Protocol B: High-Throughput Molecular Docking

- **Protein Preparation:** Download the target crystal structure (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.
- **Ligand Preparation:** Import the DFT-optimized ligand structure. Assign Gasteiger charges and define the rotatable bonds (specifically the ester linkages and side chains).
- **Grid Box Configuration:** Center the grid box on the active site (e.g., the catalytic dyad His41/Cys145 for Mpro). Ensure the box dimensions encompass the entire binding pocket (typically  $20 \times 20 \times 20$  Å).
- **Docking Execution:** Run the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per ligand to ensure conformational sampling convergence.
- **Interaction Analysis:** Visualize the lowest energy pose using Discovery Studio Visualizer to map hydrogen bonds, halogen bonds, and  $\pi$ -alkyl interactions.



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Caption: Computational workflow for profiling nitro-phenylacrylic acid derivatives.

## Conclusion

The theoretical and computational profiling of nitro-phenylacrylic acid derivatives provides an indispensable roadmap for modern drug discovery and materials science. By leveraging DFT, we can quantitatively explain the hyperconjugation driving their NLO properties and map the exact thermodynamic pathways of their catalytic reduction into bioactive indoles. Coupled with molecular docking, this integrated computational pipeline ensures that experimental efforts are highly targeted, yielding compounds with optimized electronic characteristics and potent antiviral efficacies.

## References

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